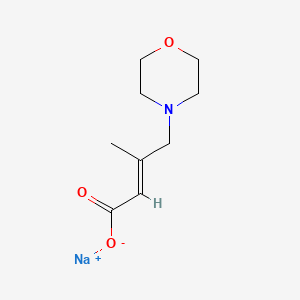
3-メチル-4-(モルホリン-4-イル)ブト-2-エン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a chemical compound with the molecular formula C9H14NNaO3 and a molecular weight of 207.20 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a morpholine ring and a butenoate moiety .
科学的研究の応用
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate has several scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate typically involves the reaction of 3-methyl-4-(morpholin-4-yl)but-2-enoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring and butenoate moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
作用機序
The mechanism of action of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The morpholine ring and butenoate moiety play crucial roles in its biological activity, influencing its binding affinity and specificity for target molecules . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other morpholine derivatives and butenoate salts, such as:
- Sodium 3-methyl-4-(piperidin-4-yl)but-2-enoate
- Sodium 3-methyl-4-(pyrrolidin-4-yl)but-2-enoate
Uniqueness
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is unique due to its specific combination of a morpholine ring and a butenoate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate can be described by its molecular formula, which includes a morpholine ring that contributes to its biological properties. The morpholine moiety is known for enhancing the solubility and bioavailability of compounds.
The biological activity of sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may affect the activity of enzymes involved in purine biosynthesis, similar to mycophenolic acid, which is known for its immunosuppressive properties .
- Neurite Outgrowth Induction : Research indicates that compounds with similar structures can promote neurite outgrowth in neuronal cells. This suggests a potential role in neuroprotection or neuroregeneration .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and systemic lupus erythematosus .
Table 1: Summary of Biological Activities
Case Studies
- Neuronal Differentiation : A study investigated the effect of sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate on SH-SY5Y human neuroblastoma cells. The results demonstrated that treatment with this compound led to significant neurite outgrowth, suggesting its potential as a neurogenic agent.
- Immunosuppressive Activity : In a model simulating autoimmune conditions, sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate exhibited immunosuppressive effects comparable to established drugs like mycophenolate mofetil. This was measured through the reduction of pro-inflammatory cytokines in treated cell cultures.
特性
IUPAC Name |
sodium;(E)-3-methyl-4-morpholin-4-ylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.Na/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);/q;+1/p-1/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTPIQPXJZVFMA-WVLIHFOGSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])CN1CCOCC1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/CN1CCOCC1.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














